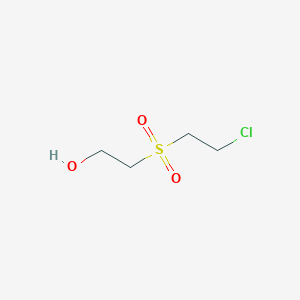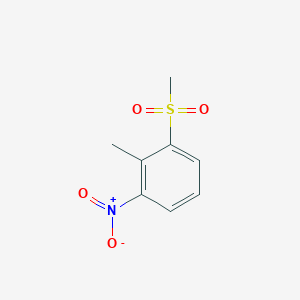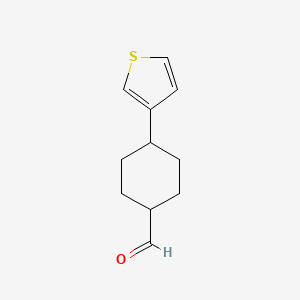
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorinated isopropyl group, and a phenyl ring attached to a carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-fluoropropan-2-yl)phenol.
Formation of Carbamate: The phenol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The fluorine atom in the isopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated group provides a useful handle for tracking and imaging studies.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its carbamate group can be hydrolyzed in vivo to release active compounds, making it a prodrug in certain therapeutic applications.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorinated isopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but lacks the fluorinated isopropyl group.
tert-Butyl (4-chlorophenyl)carbamate: Contains a chlorine atom instead of a fluorinated isopropyl group.
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate: Features a trifluoromethyl group instead of a fluorinated isopropyl group.
Uniqueness
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
特性
分子式 |
C14H20FNO2 |
|---|---|
分子量 |
253.31 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-fluoropropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,1-5H3,(H,16,17) |
InChIキー |
IPZLIOWWEFEHGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
